molecular formula C14H11N3O4S B4165047 N-[4-(cyanomethyl)phenyl]-3-nitrobenzenesulfonamide

N-[4-(cyanomethyl)phenyl]-3-nitrobenzenesulfonamide

Cat. No.: B4165047
M. Wt: 317.32 g/mol
InChI Key: WRZPUOWNUIKJAW-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-3-nitrobenzenesulfonamide is a chemical compound with a complex structure that includes a cyanomethyl group, a nitro group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-3-nitrobenzenesulfonamide typically involves the reaction of 4-(cyanomethyl)aniline with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and acids or bases for hydrolysis. Reaction conditions vary depending on the specific transformation but generally involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include:

    Amino derivatives: From the reduction of the nitro group.

    Substituted derivatives: From nucleophilic substitution reactions.

    Sulfonic acids and amines: From hydrolysis reactions.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-3-nitrobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects in disease treatment .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives, such as:

Uniqueness

N-[4-(cyanomethyl)phenyl]-3-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c15-9-8-11-4-6-12(7-5-11)16-22(20,21)14-3-1-2-13(10-14)17(18)19/h1-7,10,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZPUOWNUIKJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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